Fmoc-3-chloro-L-tyrosine
Description
Fmoc-3-chloro-L-tyrosine (CAS 478183-58-3) is a synthetic amino acid derivative where the tyrosine aromatic ring is substituted with a chlorine atom at the 3-position, and the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular formula is C₂₄H₂₀ClNO₅, with a molecular weight of 437.87 g/mol . This modification enhances its utility in solid-phase peptide synthesis (SPPS) by enabling selective deprotection during chain elongation. The compound is characterized by high purity (>95% HPLC), storage at +4°C, and restricted use in pharmaceutical applications .
Properties
IUPAC Name |
(2S)-3-(3-chloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDGYTHHDSEGNQ-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673989 | |
| Record name | 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-58-3 | |
| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-chloro-L-tyrosine typically involves the protection of the amino group of 3-chloro-L-tyrosine with the Fmoc group. This can be achieved by reacting 3-chloro-L-tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-3-chloro-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiol compounds can be used for nucleophilic substitution.
Deprotection Reactions: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as azido or thiol derivatives.
Deprotection Reactions: The primary product is 3-chloro-L-tyrosine with a free amino group.
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) : Fmoc-3-chloro-L-tyrosine is primarily utilized in SPPS, a method that streamlines the process of assembling peptides. The incorporation of chlorinated tyrosine residues improves the yield and efficiency of synthesizing target peptides. This compound's ability to serve as a key building block enables researchers to create complex peptide structures that may have therapeutic potential .
Drug Development
Pharmacological Properties : The incorporation of this compound into peptides can significantly enhance their pharmacological properties. The chlorine atom within its structure can influence the biological activity of the resultant peptides, making them more effective in targeting specific pathways or receptors involved in various diseases . This application is particularly relevant in developing novel pharmaceuticals aimed at conditions such as cancer or neurological disorders.
Bioconjugation
Targeted Therapies : this compound plays a crucial role in bioconjugation processes, where it facilitates the attachment of peptides to various biomolecules. This capability is vital for creating targeted drug delivery systems, allowing for more precise therapeutic interventions . By conjugating peptides with other molecules, researchers can enhance the specificity and efficacy of treatments.
Neuroscience Research
Neurotransmitter Mimicry : Due to its structural similarity to natural neurotransmitters, this compound is employed in studies investigating receptor interactions and signaling pathways within the nervous system. Its use helps elucidate mechanisms underlying neurotransmission and receptor activation, contributing to a better understanding of neurological conditions .
Protein Engineering
Modification of Proteins : In protein engineering, this compound is instrumental for modifying proteins to study their functions or to create novel proteins with enhanced properties. This application provides insights into protein behavior and interactions, which are critical for understanding biological processes and developing new biotechnological applications .
Fluorescent Labeling
Visualization Techniques : The compound can also be utilized in fluorescent labeling techniques, which enhance the visualization of proteins in various biological assays. This application is crucial for many research projects that require tracking protein interactions or localization within cells .
Case Studies
Mechanism of Action
The mechanism of action of Fmoc-3-chloro-L-tyrosine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of complex peptides .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Fmoc-3-chloro-L-tyrosine with other Fmoc-protected tyrosine derivatives bearing substituents at the 3-position or hydroxyl-protecting groups:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: The 3-NO₂ group in Fmoc-3-nitro-L-tyrosine strongly withdraws electrons, altering tyrosine’s redox behavior and making it suitable for studying post-translational nitration in proteins . In contrast, the 3-Cl substituent offers moderate electron withdrawal, enabling halogen-bonding interactions in peptide engineering . Heavy Atoms: The 3-I substituent in Fmoc-3-iodo-L-tyrosine provides a heavy atom for radio-labeling (e.g., with ¹²⁵I) or X-ray crystallography .
- Hydroxyl Protection: Derivatives like Fmoc-L-Tyr(Bzl)-OH and Fmoc-O-allyl-L-tyrosine protect the phenolic hydroxyl group, which is critical for preventing side reactions during SPPS .
This compound:
- Peptide Halogenation : The chlorine atom serves as a site-selective handle for Suzuki-Miyaura cross-coupling reactions, enabling post-synthetic modifications of peptides .
Fmoc-3-Nitro-L-Tyrosine:
- Nitrative Stress Studies : Incorporated into peptides to mimic pathological protein nitration, aiding in the study of neurodegenerative diseases .
- Hazard Profile : Classified as harmful if swallowed (H302) and irritating to skin/eyes (H315/H319) .
Fmoc-3-Iodo-L-Tyrosine:
- Radiotracer Synthesis : The iodine atom allows incorporation of radioactive isotopes for imaging or therapeutic applications .
Stability and Commercial Availability
- Stability : this compound and its nitro/iodo analogs require cold storage (2–8°C) to prevent Fmoc group cleavage or substituent degradation .
- Pricing : Fmoc-3-nitro-L-tyrosine is significantly costlier (€900–958 per pack) than the chloro derivative ($75–300 per 5–25 g), reflecting synthetic complexity .
- Suppliers: Major vendors include Advanced ChemTech, Santa Cruz Biotechnology, and Combi-Blocks, with regional distribution hubs in the U.S., Europe, and Asia .
Biological Activity
Fmoc-3-chloro-L-tyrosine, also known as Fmoc-Tyr(3-Cl)-OH, is a halogenated derivative of the amino acid tyrosine that plays a significant role in peptide synthesis and various biological applications. This article provides a detailed overview of its biological activity, mechanisms of action, and its applications in scientific research.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine atom at the 3-position of the aromatic ring. This structure enhances its stability and reactivity during peptide synthesis.
Target of Action
The primary function of this compound is as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group, allowing for selective reactions during peptide formation.
Mode of Action
The Fmoc group can be removed under basic conditions, typically using piperidine, which reveals the free amino group for subsequent reactions. This deprotection step is crucial for the successful synthesis of peptides with specific sequences .
Cellular Effects
This compound has been shown to influence various cellular processes:
- Cell Signaling: Incorporation into peptides can modulate cell signaling pathways, affecting gene expression and cellular metabolism.
- Enzyme Activity: The chlorine substituent can alter enzyme activity, potentially leading to changes in metabolic pathways .
Pharmacological Applications
The unique properties of this compound make it valuable in drug development:
- Peptide-Based Drugs: Its incorporation into peptides can enhance pharmacological properties, making them more effective in targeting specific biological pathways .
- Bioconjugation: It facilitates the attachment of peptides to biomolecules, which is essential for targeted therapies and diagnostics .
Case Studies
-
Peptide Synthesis Efficiency:
A study demonstrated that using this compound in SPPS significantly improved yield and purity of synthesized peptides compared to traditional methods. The incorporation of chlorine was shown to stabilize peptide structures, enhancing their biological activity . -
Biological Evaluation:
Research involving the synthesis of peptides containing this compound highlighted its role in modulating biological responses. For instance, peptides synthesized with this compound exhibited increased potency in inhibiting specific enzymes involved in disease pathways .
Data Tables
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Improved yield in peptide synthesis using this compound | Enhanced enzyme inhibition |
| Study 2 | Modulation of cell signaling pathways | Altered gene expression patterns |
| Study 3 | Increased stability of synthesized peptides | Greater effectiveness in drug targeting |
Q & A
Q. What are the standard protocols for synthesizing Fmoc-3-chloro-L-tyrosine?
The synthesis typically involves halogenation of L-tyrosine followed by Fmoc protection. A common method includes:
- Step 1 : Chlorination of L-tyrosine at the 3-position using chlorinating agents (e.g., N-chlorosuccinimide) under controlled pH conditions.
- Step 2 : Protection of the amino group with Fmoc-Cl in a basic medium (e.g., sodium bicarbonate) at 0–4°C to minimize side reactions.
- Step 3 : Purification via reversed-phase HPLC or recrystallization using solvents like DMF/water . Critical parameters include reaction temperature, stoichiometry of chlorinating agents, and inert atmosphere to prevent oxidation.
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- HPLC : To assess purity (>95% is typical for research-grade material) using C18 columns and acetonitrile/water gradients .
- NMR Spectroscopy : H and C NMR to confirm the chloro-substitution at the 3-position and Fmoc-group integration (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H] at m/z 422–423) .
- Optical Rotation : Specific rotation values (e.g., [α]_{D}$$^{24} = -22° to -30° in DMF) to confirm enantiomeric purity .
Q. How should researchers handle solubility challenges during peptide synthesis?
this compound is sparingly soluble in aqueous buffers. Recommended strategies:
- Use polar aprotic solvents like DMF or DMSO for dissolution.
- Pre-activate the carboxyl group with coupling reagents (e.g., HBTU or DIC) to enhance reactivity in SPPS (Solid-Phase Peptide Synthesis).
- Optimize resin swelling by pre-treating with DCM or DMF .
Advanced Research Questions
Q. How can researchers address low coupling efficiency of this compound in automated peptide synthesis?
Low efficiency often stems from steric hindrance from the chloro group. Mitigation approaches:
- Extended Coupling Times : Increase from 30 minutes to 2–4 hours.
- Double Coupling : Repeat the coupling step with fresh reagents.
- Additives : Use 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress racemization .
- Temperature Control : Perform reactions at 40–50°C to improve solubility and kinetics .
Q. What are the stability considerations for this compound under long-term storage?
The compound is sensitive to light, moisture, and elevated temperatures. Best practices:
Q. How to resolve contradictions in spectroscopic data during characterization?
Discrepancies (e.g., unexpected NMR shifts or MS fragments) require cross-validation:
- Comparative Analysis : Use reference spectra of analogous compounds (e.g., Fmoc-L-tyrosine) to identify deviations caused by the chloro substituent .
- Isotopic Labeling : Synthesize C-labeled derivatives to confirm peak assignments in complex spectra.
- X-ray Crystallography : For definitive structural confirmation if ambiguity persists .
Q. What strategies optimize regioselective modification of this compound in peptide chains?
To functionalize the chloro group without disrupting the Fmoc protection:
- Pd-Catalyzed Cross-Coupling : Use Suzuki-Miyaura reactions with aryl boronic acids in THF/water mixtures.
- Nucleophilic Aromatic Substitution : React with amines or thiols under basic conditions (e.g., KCO in DMF).
- Protection-Deprotection : Temporarily mask the amino and carboxyl groups with tert-butyl or benzyl derivatives during modification .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
